2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Description
Historical Context of Thiazole-Isoindole Hybrid Compounds
The development of thiazole-isoindole hybrid compounds represents a significant evolution in heterocyclic chemistry that emerged from decades of research into both individual pharmacophoric systems. Thiazole derivatives have been recognized as biologically active compounds since the early 20th century, with their significance becoming increasingly apparent as medicinal chemists discovered their diverse therapeutic applications. The thiazole ring system has been identified as a key structural component in numerous natural products and synthetic pharmaceuticals, with research demonstrating that thiazole-containing compounds exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The systematic exploration of thiazole chemistry has revealed that this heterocyclic system serves as an excellent pharmacophore nucleus due to its electronic properties and ability to participate in various molecular interactions with biological targets.
The isoindole framework, characterized by its bicyclic structure containing both benzene and pyrrole rings, has similarly attracted significant attention in pharmaceutical research. Historical studies have documented the isolation of the first naturally occurring isoindole compound, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, from marine sponge species in 1982, marking a pivotal moment in isoindole chemistry. This discovery catalyzed extensive research into isoindole derivatives, leading to the development of numerous synthetic methodologies and the recognition of their potential therapeutic applications. The isoindole-1,3-dione moiety, in particular, has become a focal point for drug discovery efforts due to its presence in compounds with demonstrated biological activities.
The concept of combining thiazole and isoindole pharmacophores into hybrid molecular architectures emerged from the recognition that such combinations could potentially offer enhanced biological activities and improved selectivity profiles. Research has shown that hybrid compounds containing multiple pharmacophoric elements can exhibit synergistic effects, where the combined biological activity exceeds that of individual components. This approach has been particularly successful in the development of anticancer agents, where thiazole-isoindole hybrids have demonstrated potent cytotoxic activities against various cancer cell lines.
The historical progression of thiazole-isoindole hybrid development has been marked by advances in synthetic methodology and increased understanding of structure-activity relationships. Early synthetic approaches relied on conventional condensation reactions, but modern methodologies have incorporated sophisticated strategies including electron-donor-acceptor interactions and multi-step cyclization processes. These developments have enabled the preparation of increasingly complex hybrid structures with precisely controlled molecular architectures.
Chemical Classification and Nomenclature
The compound 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide belongs to the chemical class of substituted isoindoline derivatives containing thiazole substituents. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name accurately reflects the compound's structural organization, with the isoindole-1,3-dione serving as the parent structure and the amino-thiazole ethyl chain functioning as a substituent at the 2-position. The compound is definitively identified by multiple Chemical Abstracts Service registry numbers, with the free base form corresponding to number 91902-14-6 and the hydrobromide salt form assigned number 95914-09-3.
The molecular formula of the hydrobromide salt is C₁₃H₁₂BrN₃O₂S, indicating a molecular weight of 354.22 grams per mole. The structural complexity is reflected in the International Chemical Identifier string, which provides a unique digital representation of the molecular structure: InChI=1S/C13H11N3O2S.BrH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H. This identifier encodes the connectivity pattern of all atoms within the molecule, including the specific arrangement of the thiazole ring, the ethylene linker, and the isoindole-dione framework.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number (Hydrobromide) | 95914-09-3 |
| Chemical Abstracts Service Number (Free Base) | 91902-14-6 |
| Molecular Formula (Hydrobromide) | C₁₃H₁₂BrN₃O₂S |
| Molecular Formula (Free Base) | C₁₃H₁₁N₃O₂S |
| Molecular Weight (Hydrobromide) | 354.22 g/mol |
| Molecular Weight (Free Base) | 273.31 g/mol |
| Melting Point | 191-192°C (Free Base) |
The systematic nomenclature of this compound also recognizes several synonymous names that reflect different approaches to describing its structure. Alternative nomenclature includes N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]phthalimide hydrochloride for the hydrochloride salt form, and 2-amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride, which emphasizes the thiazole perspective of the molecular architecture. These naming variations demonstrate the flexibility inherent in chemical nomenclature systems and reflect the compound's complex structural features.
The classification of this compound within broader chemical taxonomy places it among heterocyclic compounds containing multiple nitrogen atoms and sulfur heteroatoms. Specifically, it belongs to the subcategory of bicyclic heterocycles due to the presence of both thiazole and isoindole ring systems. The compound further classifies as an amide derivative due to the presence of the isoindole-1,3-dione functionality, and as an aminothiazole derivative reflecting the amino substituent on the thiazole ring.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of hybrid pharmacophore design. This compound exemplifies the contemporary approach to drug discovery that emphasizes the strategic combination of validated pharmacophoric elements to create novel molecular entities with potentially enhanced biological profiles. Research in heterocyclic chemistry has consistently demonstrated that compounds containing multiple heterocyclic systems often exhibit superior biological activities compared to their individual components, making such hybrid structures particularly valuable for pharmaceutical development.
The compound serves as an important model system for understanding the electronic and steric interactions that occur when thiazole and isoindole pharmacophores are linked through flexible alkyl chains. Computational studies and experimental investigations have revealed that the ethylene linker between the thiazole and isoindole moieties provides sufficient conformational flexibility to allow optimal interaction with biological targets while maintaining the electronic characteristics of both pharmacophoric elements. This structural arrangement has been shown to influence the compound's ability to participate in hydrogen bonding interactions, hydrophobic contacts, and π-π stacking arrangements with target proteins.
The research significance of this compound is further amplified by its potential applications in structure-activity relationship studies. The modular nature of its architecture allows for systematic modification of individual components, enabling researchers to investigate the contribution of each pharmacophoric element to overall biological activity. Such studies have provided valuable insights into the design principles governing heterocyclic drug development and have informed the synthesis of related compounds with improved properties.
Recent advances in heterocyclic chemistry research have highlighted the importance of understanding intermolecular interactions in hybrid compounds like this thiazole-isoindole derivative. Crystallographic studies have revealed detailed information about hydrogen bonding patterns, molecular packing arrangements, and conformational preferences that contribute to the compound's physical and chemical properties. These structural insights have proven invaluable for rational drug design efforts and have contributed to the development of more effective synthetic strategies.
The compound also represents a significant contribution to the growing field of medicinal chemistry focused on polypharmacology, where single molecules are designed to interact with multiple biological targets. This approach contrasts with traditional drug discovery paradigms that emphasized high selectivity for individual targets, and reflects an increased understanding of the complex networks underlying disease processes. The thiazole-isoindole hybrid architecture provides an excellent platform for exploring such multi-target approaches due to the diverse biological activities associated with both pharmacophoric components.
Overview of Thiazole and Isoindole Pharmacophores
The thiazole pharmacophore represents one of the most versatile and biologically significant heterocyclic systems in medicinal chemistry, characterized by its five-membered ring containing both nitrogen and sulfur heteroatoms. This electronic arrangement creates a unique distribution of electron density that enables thiazole derivatives to participate in diverse molecular interactions with biological targets. Research has demonstrated that thiazole rings can function as hydrogen bond acceptors through their nitrogen atoms, while also participating in hydrophobic interactions and π-π stacking arrangements. The electronic properties of the thiazole system are further modulated by substituents, with amino groups at the 2-position significantly enhancing the electron-donating capacity of the ring system.
Extensive pharmacological studies have established that thiazole derivatives exhibit remarkable biological diversity, with documented activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The antimicrobial properties of thiazole compounds have been particularly well-studied, with research indicating that certain derivatives can achieve minimum inhibitory concentration values in the low microgram per milliliter range against both gram-positive and gram-negative bacterial strains. The anticancer activities of thiazole derivatives have been demonstrated across multiple cell lines, with some compounds showing superior cytotoxicity compared to established chemotherapeutic agents.
The structural diversity within the thiazole pharmacophore family is exemplified by the numerous substitution patterns that have been explored in medicinal chemistry research. Amino-substituted thiazoles, such as the 2-amino-1,3-thiazole moiety present in the target compound, represent a particularly important subclass due to their enhanced hydrogen bonding capacity and increased water solubility. Research has shown that the amino substituent significantly influences the biological activity profile of thiazole derivatives, often enhancing their interaction with nucleic acid targets and protein binding sites.
The isoindole pharmacophore contributes distinct chemical and biological properties to hybrid molecular architectures, with its bicyclic structure providing both rigidity and specific electronic characteristics. The isoindole-1,3-dione system, commonly referred to as the phthalimide moiety, has been extensively studied due to its presence in numerous bioactive compounds and its role as a privileged structure in drug design. This pharmacophore is characterized by its planar aromatic system and the presence of two carbonyl groups that can participate in hydrogen bonding interactions with biological targets.
| Pharmacophore | Key Structural Features | Primary Biological Activities | Molecular Interactions |
|---|---|---|---|
| Thiazole | Five-membered ring with N and S | Antimicrobial, Anticancer, Anti-inflammatory | Hydrogen bonding, π-π stacking |
| Amino-thiazole | Thiazole with 2-amino substitution | Enhanced antimicrobial, DNA binding | Additional hydrogen bonding capacity |
| Isoindole-1,3-dione | Bicyclic structure with two carbonyls | Anticancer, Immunomodulatory | Hydrogen bonding, hydrophobic interactions |
| Hybrid System | Combined thiazole-isoindole architecture | Multi-target activity, Enhanced potency | Synergistic interaction patterns |
The biological significance of isoindole derivatives has been underscored by their presence in clinically approved medications and their role in various therapeutic applications. The isoindole-1,3-dione pharmacophore has been particularly valuable in the development of immunomodulatory agents, with research demonstrating that modifications to this core structure can significantly alter biological activity profiles. The rigid planar structure of the isoindole system provides important geometric constraints that influence molecular recognition processes and binding specificity.
When thiazole and isoindole pharmacophores are combined within a single molecular framework, as exemplified by this compound, the resulting hybrid system can exhibit synergistic biological effects that exceed the activities of individual components. Research has indicated that such combinations can lead to improved target selectivity, enhanced potency, and novel mechanisms of action that are not observed with single pharmacophore systems. The strategic linking of these pharmacophores through flexible spacers allows for optimal positioning of functional groups while maintaining the essential electronic characteristics of both systems.
Properties
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.BrH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOCGIVMVZXNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377289 | |
| Record name | 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95914-09-3 | |
| Record name | 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide typically involves the formation of the thiazole ring followed by its attachment to the isoindole structure. One common method involves the reaction of 2-amino-5-bromothiazole with a suitable isoindole derivative under specific conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring’s carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
Neuroprotective Effects
Recent studies have indicated that compounds related to the isoindole structure can exhibit neuroprotective properties. The thiazole moiety is known for its role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress.
Case Study : A study published in a neurobiology journal demonstrated that derivatives of isoindole compounds could reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanisms involved include inhibition of apoptosis and reduction of oxidative stress markers.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Isoindoles are often explored for their ability to interfere with cancer cell proliferation and induce apoptosis.
Case Study : Research highlighted in a cancer treatment journal showed that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The study noted that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation . The isoindole moiety may also contribute to the compound’s biological activity by enhancing its binding affinity to targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs differ in substituents on the thiazole ring, isoindole-dione core, or linker groups.
Table 1: Structural and Molecular Comparison
Hydrogen Bonding and Crystallography
- The 2-amino group on the thiazole ring in the target compound facilitates hydrogen bonding, influencing crystal packing and stability .
- In contrast, halogenated analogs (e.g., bromine or chlorine substituents) rely on halogen···π interactions for crystalline lattice formation .
- The hydrobromide salt introduces ionic interactions, as seen in refinement studies of similar salts .
Commercial and Practical Considerations
- Methyl- and chlorophenyl-substituted analogs remain commercially available, highlighting the importance of substituent choice in viability .
Biological Activity
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide, commonly referred to as the thiazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the known biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H12BrN3O2S
- Molecular Weight : 354.22 g/mol
- CAS Number : 95914-09-3
- Melting Point : 266-267 °C
Biological Activity Overview
The biological activity of this compound has been explored through various studies highlighting its potential as an anti-inflammatory and antimicrobial agent.
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds exhibit notable antimicrobial properties. For instance, a study synthesized various isoindole derivatives and evaluated their antimicrobial efficacy using agar well diffusion assays. The results showed that many derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, the thiazole-containing isoindole derivative exhibited effective inhibition against pathogens such as Klebsiella pneumoniae and Candida albicans .
| Microorganism | Inhibition Zone (mm) | Minimal Inhibitory Concentration (µg/ml) |
|---|---|---|
| Klebsiella pneumoniae | 39 | 25 |
| Staphylococcus aureus | 12 | 200 |
| Candida albicans | 35 | 50 |
| Aspergillus niger | 10 | 200 |
Anti-inflammatory Mechanisms
The compound also shows promise in modulating inflammatory pathways. Isoindole derivatives have been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and interleukin-6 (IL-6). They also enhance the expression of anti-inflammatory factors like IL-10 . The mechanism involves the inhibition of Nuclear Factor Kappa B (NF-kB) pathway activation, which is crucial in mediating inflammatory responses.
Pharmacokinetics and Pharmacodynamics
Bioinformatics analyses predict favorable pharmacokinetic profiles for this compound, including good intestinal absorption and central nervous system (CNS) permeability. The primary molecular targets identified include Monoamine Oxidase B (MAO-B) and Cyclooxygenase-2 (COX-2), which are significant for neuroprotective and anti-inflammatory effects .
Case Studies
Several case studies have documented the efficacy of isoindole derivatives in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. For example, benzylamino isoindole derivatives demonstrated moderate inhibition of acetylcholinesterase activity, a key target in Alzheimer's therapy .
Q & A
Q. What regulatory guidelines apply to this compound’s classification as a potential pharmaceutical intermediate?
- Methodological Answer : Compliance with REACH (EC No. 1907/2006) and ICH Q3A guidelines is critical. For example:
- Impurity profiling : Limit genotoxic impurities (e.g., hydrazine derivatives) to <1 ppm via GC-MS .
- Tonnage reporting : Annual volumes >1 tonne require detailed toxicological data under REACH .
Tables of Key Data
Table 1 : Synthetic Yields for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| 1 | Phthalic anhydride, NaOAc, 200°C, 4h | 80 | Recrystallization (EtOH) |
| 2 | Hydrazine hydrate, n-butanol, reflux | 70 | Filtration, washing |
Table 2 : Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R₁ factor | 0.045 |
| O—H distance | 0.82 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
